2-Methylimidazole-d3
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C4H6N2 |
|---|---|
Molecular Weight |
85.12 g/mol |
IUPAC Name |
2-(trideuteriomethyl)-1H-imidazole |
InChI |
InChI=1S/C4H6N2/c1-4-5-2-3-6-4/h2-3H,1H3,(H,5,6)/i1D3 |
InChI Key |
LXBGSDVWAMZHDD-FIBGUPNXSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C1=NC=CN1 |
Canonical SMILES |
CC1=NC=CN1 |
Origin of Product |
United States |
Synthetic Methodologies and Isotopic Labeling Strategies for 2 Methylimidazole D3
The synthesis of 2-Methylimidazole (B133640) and its isotopologues is primarily achieved through the Radziszewski reaction, which involves the condensation of a 1,2-dicarbonyl compound (like glyoxal), an aldehyde, and ammonia (B1221849). wikipedia.org For the specific synthesis of 2-Methylimidazole-d3 (B1144499), where the three deuterium (B1214612) atoms are located on the methyl group, the strategy involves the use of a deuterated precursor. The most direct approach is to substitute standard acetaldehyde (B116499) with its deuterated counterpart, acetaldehyde-d3 or acetaldehyde-d4 (B137916), in the reaction mixture with glyoxal (B1671930) and ammonia.
A general synthetic scheme is the condensation reaction of glyoxal, ammonia, and a deuterated acetaldehyde. wikipedia.orggoogle.com This method allows for the direct incorporation of the deuterated methyl group onto the imidazole (B134444) ring. While the synthesis of the parent compound, 2-methylimidazole, can be performed in an aqueous system, modifications may be necessary to optimize the reaction for deuterated reagents and maximize yield. google.comrsc.org
Alternative strategies for deuteration, such as hydrogen-deuterium (H/D) exchange on the pre-formed 2-methylimidazole molecule, are also plausible. These methods often employ a catalyst, such as palladium on carbon (Pd/C), in the presence of a deuterium source like deuterium gas (D₂) or deuterium oxide (D₂O). nih.govresearchgate.net However, achieving site-selectivity to exclusively label the methyl group without affecting the ring protons can be challenging with this approach and may require specific catalytic systems. researchgate.net
Assessment of Deuterium Incorporation Efficiency and Site Selectivity
Quantifying the level of deuterium (B1214612) incorporation and confirming the specific sites of labeling are critical steps in the analysis of 2-Methylimidazole-d3 (B1144499). The primary analytical methods used for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). google.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is particularly effective for determining the degree of deuteration. The disappearance or significant reduction of the signal corresponding to the methyl protons provides direct evidence of successful deuterium incorporation. wisc.edu Furthermore, ¹³C NMR can be used to confirm the structure and observe coupling between carbon and deuterium (C-D), which presents a different splitting pattern compared to C-H coupling. harvard.edu For complex cases, ²H (Deuterium) NMR can directly detect the deuterium nuclei, confirming their presence and chemical environment. researchgate.net
Mass Spectrometry (MS): MS is used to determine the molecular weight of the synthesized compound. A successful synthesis of this compound will show an increase in the molecular mass by three units compared to the unlabeled compound (C₄H₆N₂; M.W. 82.10 g/mol vs. C₄H₃D₃N₂; M.W. 85.12 g/mol ). isotope.com High-resolution mass spectrometry (HRMS) can provide precise mass data to confirm the elemental composition. Tandem mass spectrometry (MS/MS), often coupled with liquid chromatography (LC) or gas chromatography (GC), is used to fragment the molecule, which can help verify that the deuterium atoms are located on the methyl group. nih.govlcms.czmdpi.com This technique is central to stable-isotope dilution analysis, where the deuterated compound serves as an internal standard. nih.govsci-hub.box
The following table summarizes the key analytical techniques and their roles in the analysis of this compound.
| Analytical Technique | Purpose in Analyzing this compound | Key Information Obtained |
| ¹H NMR Spectroscopy | To quantify the absence of protons at the methyl position. | Percentage of deuterium incorporation. |
| ¹³C NMR Spectroscopy | To confirm the carbon skeleton and observe C-D coupling. | Structural confirmation, verification of labeling site. harvard.edu |
| ²H NMR Spectroscopy | To directly detect the presence and location of deuterium. | Confirmation of site-selectivity. researchgate.net |
| Mass Spectrometry (MS) | To determine the molecular weight and isotopic purity. | Confirmation of the correct number of incorporated deuterium atoms. |
| Tandem MS (MS/MS) | To analyze fragment ions for structural elucidation. | Verification of deuterium location on the methyl group. nih.govlcms.cz |
Achieving site-specific deuteration is paramount for creating isotopically pure this compound, where the deuterium is exclusively on the methyl group. The choice of synthetic strategy is the primary determinant of site selectivity.
Use of Labeled Precursors: This is the most effective strategy for ensuring site-selectivity. The synthesis of this compound via the Radziszewski reaction using acetaldehyde-d3 (CH₃(CD₃)O) or acetaldehyde-d4 (B137916) (CD₃CDO) as a starting material directly places the deuterated methyl group at the C2 position of the imidazole (B134444) ring. wikipedia.orgharvard.edu This "bottom-up" approach prevents the ambiguity associated with non-specific labeling.
Catalytic H/D Exchange: While potentially less selective, certain catalytic systems can promote H/D exchange at specific positions. For C(sp³)-H bonds, such as those in the methyl group, specific transition metal catalysts might be employed. researchgate.net However, the protons on the imidazole ring (C4 and C5) are often more acidic and susceptible to exchange, especially under basic or acidic conditions, which complicates selective labeling of the methyl group post-synthesis. google.com Enzyme-catalyzed deuteration can offer very high site-selectivity but requires the discovery or engineering of a suitable enzyme for this specific substrate and transformation, which is not a commonly reported method for this compound. wisc.edu
The table below outlines the primary strategies for achieving site-specific labeling.
| Strategy | Description | Advantages | Disadvantages |
| Labeled Precursor Synthesis | Using deuterated acetaldehyde (B116499) in the initial condensation reaction. harvard.edu | High site-selectivity; predictable outcome. | Dependent on the availability and cost of the labeled precursor. |
| Catalytic H/D Exchange | Post-synthetic exchange of protons for deuterium using a catalyst and a deuterium source (e.g., D₂O). nih.gov | Potentially lower cost for the deuterium source. | Risk of low site-selectivity; potential for deuteration on the imidazole ring; may require harsh conditions. researchgate.net |
Comparative Analysis of Synthetic Pathways and Their Efficacy for 2 Methylimidazole D3 Production
Nuclear Magnetic Resonance (NMR) Spectroscopy in Deuterated Systems
NMR spectroscopy is a cornerstone technique for the structural elucidation of molecules. The use of deuterated analogs like this compound offers significant advantages in various NMR experiments.
Deuterium NMR (²H NMR) for Structural Elucidation and Isotopic Distribution Analysis
Deuterium (²H) NMR spectroscopy serves as a direct method to confirm the incorporation and distribution of deuterium atoms within a molecule. For this compound, where the methyl protons and potentially the ring protons are replaced by deuterium, ²H NMR provides distinct signals corresponding to the deuterated positions. The chemical shifts in ²H NMR are nearly identical to those in ¹H NMR, allowing for straightforward spectral interpretation. nih.gov
In solid-state ²H NMR studies, the lineshape of the spectrum is highly sensitive to molecular motion. This has been utilized to investigate the dynamics of deuterated imidazole (B134444) molecules within composite materials. For instance, in studies of polyacrylic acid/imidazole-d3 composites, ²H NMR spectral analysis revealed that the imidazole molecules undergo a 180° flip at lower temperatures and transition to isotropic rotation at higher temperatures. researchgate.netresearchgate.net The rate of these motions can be quantified by simulating the experimental spectra, providing insights into the mobility of this compound in different environments. researchgate.netresearchgate.net The analysis of the quadrupolar coupling constant and asymmetry parameter in the ²H NMR spectra further aids in characterizing the local electronic environment and orientation of the C-D bonds. researchgate.net
Enhanced Resolution and Sensitivity in ¹H NMR for Mechanistic Investigations using Deuterated Analogs
The strategic use of deuterated compounds like this compound can significantly enhance the quality of ¹H NMR spectra for studying complex systems. Deuterium has a different magnetic moment and a nuclear spin of 1, compared to a spin of 1/2 for protons. studymind.co.uk This difference means that deuterium resonances are not observed in a standard ¹H NMR experiment, effectively simplifying the spectrum by removing signals from the deuterated positions. studymind.co.uk
This simplification leads to enhanced spectral resolution. For example, in the study of large biomolecules or metal-organic frameworks (MOFs) where numerous proton signals overlap, selective deuteration of a ligand like 2-methylimidazole (B133640) can help to isolate and resolve the signals of interest. researchgate.net Research on ZIF-8, a MOF synthesized with 2-methylimidazole, utilized fully deuterated ligands to enhance the visibility of signals from defect sites in the ¹H MAS NMR spectrum. researchgate.net This allowed for the identification of hydroxyl groups (Zn-OH) at defect sites, which would otherwise be obscured by the intense signals from the methyl and imidazole protons of the ligand. researchgate.net
Furthermore, the replacement of protons with deuterons can reduce the complexity of splitting patterns. The scalar coupling between deuterium and protons (²JHD or ³JHD) is much smaller than the corresponding proton-proton coupling (JHH) and is often not resolved, leading to sharper signals for the remaining protons. nih.gov This enhanced resolution is critical for detailed mechanistic investigations and for accurately determining the structure of complex assemblies.
Application of Two-Dimensional Heteronuclear Correlation NMR Techniques
Two-dimensional (2D) NMR techniques are indispensable for unambiguously assigning NMR signals and determining the connectivity of atoms within a molecule. Heteronuclear correlation techniques, which correlate the chemical shifts of two different types of nuclei (e.g., ¹H and ¹³C), are particularly powerful.
Commonly used 2D heteronuclear correlation experiments include Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC). iupac.org
HSQC correlates the chemical shifts of protons directly bonded to another nucleus, typically ¹³C or ¹⁵N. This provides a map of all C-H or N-H bonds in the molecule. ipb.pt
HMBC detects correlations between nuclei that are separated by two or three bonds (long-range couplings). iupac.org This is crucial for piecing together the carbon skeleton and assigning quaternary carbons (carbons with no attached protons). ipb.pt
In the context of this compound, these techniques are invaluable. While the deuterium nuclei are not directly observed in standard ¹H-¹³C correlation spectra, their presence influences the data. For instance, in an HMBC experiment on a complex containing this compound, correlations from the remaining imidazole ring protons to the deuterated methyl carbon (CD₃) can still be observed, confirming the connectivity. The absence of signals in the HSQC spectrum at the chemical shift of the deuterated methyl group confirms the successful isotopic labeling. These techniques are routinely applied in the structural elucidation of complex organic molecules and their metal complexes.
Vibrational Spectroscopy: Infrared and Raman Studies
Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. These techniques are sensitive to changes in bond strength, symmetry, and molecular environment, making them ideal for studying deuterated compounds and their coordination complexes.
Fourier Transform Infrared (FTIR) Spectroscopic Analysis
FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The substitution of hydrogen with deuterium in this compound leads to predictable shifts in the vibrational frequencies. Due to the heavier mass of deuterium, the frequencies of vibrational modes involving the C-D and N-D bonds are lower than their C-H and N-H counterparts.
The FTIR spectrum of non-deuterated 2-methylimidazole shows characteristic bands for N-H stretching, C-H stretching (of the ring and the methyl group), and various ring stretching and bending modes. researchgate.netresearchgate.net In this compound, the high-frequency N-H and C-H stretching bands would be replaced by N-D and C-D stretching bands at significantly lower wavenumbers. This isotopic shift is a clear indicator of successful deuteration and can be used to assign specific vibrational modes. For example, the C-H stretching vibrations typically observed around 2900-3150 cm⁻¹ would shift to approximately 2100-2300 cm⁻¹ for C-D bonds.
When this compound acts as a ligand in a metal complex, such as in Co(II) or Zn(II) complexes, further changes in the FTIR spectrum are observed. researchgate.net Coordination to a metal ion alters the electron distribution in the imidazole ring, leading to shifts in the ring vibrational modes. dergipark.org.tr Comparing the spectra of the free deuterated ligand with its metal complexes allows for the identification of bands associated with coordination.
Table 1: Representative FTIR Vibrational Modes for 2-Methylimidazole and Expected Shifts upon Deuteration An interactive data table will be generated here based on the provided text.
| Vibrational Mode | Typical Wavenumber (cm⁻¹) in 2-Methylimidazole | Expected Wavenumber (cm⁻¹) in this compound | Assignment |
|---|---|---|---|
| ν(N-H) | ~3300-2800 (broad) | ~2400-2100 | N-D stretching |
| ν(C-H) aromatic | ~3150-3100 | ~2300 | C-D stretching (ring) |
| ν(C-H) aliphatic | ~2950-2850 | ~2200-2100 | C-D stretching (methyl) |
| ν(C=N), ν(C=C) | ~1600-1450 | Minor shifts | Ring stretching |
Note: The values are approximate and can vary based on the molecular environment and sample state.
Raman Spectroscopic Characterization of this compound and its Coordinated Species
Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light. It is particularly sensitive to symmetric vibrations and vibrations of non-polar bonds, which may be weak or absent in FTIR spectra.
The Raman spectrum of this compound also shows isotopic shifts similar to those in FTIR. The strong Raman bands for the imidazole ring vibrations are useful for studying coordination chemistry. When this compound coordinates to a metal ion, changes in the position and intensity of these bands provide information about the coordination site (i.e., which nitrogen atom is involved in bonding) and the geometry of the complex. oup.com
In studies of metal complexes with imidazole derivatives, Raman spectroscopy has been used to identify characteristic bands for the coordinated ligand. researchgate.netdergipark.org.tr For instance, in cyanide-bridged Cu(II)/Co(III) compounds containing 2-methylimidazole, the stretching vibrations of the methyl groups were observed to shift upon coordination. dergipark.org.tr The analysis of low-frequency modes in the Raman spectrum can also reveal vibrations associated with the metal-ligand bonds (e.g., ν(M-N)), providing direct evidence of coordination.
The use of deuterated ligands like this compound can help to disentangle complex spectral regions where ligand and other molecular vibrations might overlap, aiding in the precise characterization of the coordinated species.
Nuclear Resonance Vibrational Spectroscopy (NRVS) for Ligand Dynamics in Metal Complexes
Nuclear Resonance Vibrational Spectroscopy (NRVS), a synchrotron-based technique, provides detailed insights into the vibrational dynamics of metal complexes by specifically probing the vibrations of a Mössbauer-active nucleus, such as 57Fe. nih.govresearchgate.net This method is particularly powerful for studying the dynamics of ligands, like this compound, coordinated to a metal center. The technique's selection rules permit the detection of all vibrational modes involving the motion of the probe nucleus, with intensities proportional to the extent of this motion. nih.gov This allows for a comprehensive analysis of metal-ligand bonding and dynamics. nih.govresearchgate.net
In the context of metal complexes with this compound, NRVS can elucidate the influence of the deuterated ligand on the metal's vibrational modes. For instance, in studies of heme model complexes, NRVS has been instrumental in identifying and characterizing the Fe-imidazole stretching and bending modes. nih.govresearchgate.net The substitution of protons with deuterium in the methyl group of the 2-methylimidazole ligand (creating this compound) would lead to predictable shifts in the vibrational frequencies of modes involving this ligand, aiding in their definitive assignment.
Analysis of Isotopic Shifts in Vibrational Wavenumbers of Methyl Groups
The substitution of hydrogen with deuterium in the methyl group of 2-methylimidazole to form this compound induces significant and predictable shifts in the vibrational wavenumbers of the methyl group modes. This isotopic labeling strategy is a powerful tool in vibrational spectroscopy for assigning specific vibrational bands. The heavier mass of deuterium compared to protium (B1232500) leads to a decrease in the frequency of the C-D stretching and bending vibrations compared to the corresponding C-H modes.
For example, the symmetric and asymmetric stretching modes of a CH₃ group typically appear in the 2850-2970 cm⁻¹ region. mdpi.com Upon deuteration to a CD₃ group, these modes are expected to shift to lower frequencies. Theoretical and experimental studies on similar deuterated molecules have shown that these shifts can be substantial, aiding in the clear identification of methyl group vibrations that might otherwise be obscured by or coupled with other molecular vibrations. researchgate.netacs.org
Density Functional Theory (DFT) calculations are often employed to predict and interpret these isotopic shifts. researchgate.netacs.org By comparing the calculated vibrational spectra of 2-methylimidazole and its d3 isotopologue, researchers can gain a deeper understanding of the vibrational coupling between the methyl group and the imidazole ring. For instance, deuterium substitution can break vibrational coupling between different modes, simplifying complex spectral regions. mdpi.com The analysis of these isotopic shifts provides crucial data for refining force fields used in molecular dynamics simulations and for understanding the intramolecular interactions involving the methyl group.
Deconvolution of Overlapped In-Plane and Out-of-Plane Vibrational Modes
In the vibrational spectra of complex molecules like this compound and its metal complexes, it is common for different vibrational modes to have similar energies, leading to overlapped spectral bands. This is particularly true for the in-plane and out-of-plane vibrational modes of the imidazole ring and its substituents. Deconvolution techniques are therefore essential to resolve these individual vibrational contributions and gain a more accurate understanding of the molecular structure and dynamics.
Spectroscopic techniques like Nuclear Resonance Vibrational Spectroscopy (NRVS), especially when applied to oriented single crystals, are highly effective in deconvoluting overlapped modes. researchgate.netresearchgate.net By measuring the spectra with the incident X-ray beam aligned along different crystal axes, it is possible to selectively excite vibrations with motion along specific directions, thereby separating in-plane from out-of-plane modes. researchgate.net
Computational methods, such as Density Functional Theory (DFT), play a crucial role in the deconvolution process. nih.govrsc.org Theoretical calculations can predict the frequencies and intensities of all vibrational modes, providing a basis for fitting and deconvoluting experimental spectra. For example, in Raman spectroscopy of carbonaceous materials derived from metal-organic frameworks containing 2-methylimidazole, spectra are often deconvoluted into multiple components to analyze the underlying carbon structures. rsc.org Similarly, for this compound, DFT calculations can predict the distinct frequencies for in-plane and out-of-plane C-D bending and rocking modes, facilitating the interpretation of complex experimental spectra.
Mass Spectrometry for Isotopic Identification and Purity Assessment
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Measurement of Isotopic Variants
High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions with high precision, typically to several decimal places. bioanalysis-zone.commeasurlabs.com This capability allows for the determination of the exact mass of a molecule, which is crucial for distinguishing between isotopic variants like 2-methylimidazole and its deuterated form, this compound.
The exact mass of a molecule is calculated based on the most abundant isotopes of its constituent elements. For 2-methylimidazole (C₄H₆N₂), the theoretical exact mass of its protonated form [M+H]⁺ can be calculated with high accuracy. Similarly, for this compound (C₄H₃D₃N₂), the incorporation of three deuterium atoms results in a distinct and measurable increase in its exact mass. HRMS can readily differentiate between these two species, as well as identify any partially deuterated variants, providing a definitive confirmation of the isotopic composition of a sample.
This technique is essential for verifying the successful synthesis of this compound and for assessing its isotopic purity. The high resolving power of HRMS instruments enables the separation of ions with very similar m/z values, which might not be distinguishable with standard mass spectrometry. bioanalysis-zone.comnih.gov This precision is vital for ensuring the quality of deuterated standards used in various analytical applications.
Table 1: Theoretical Exact Masses of 2-Methylimidazole and its d3-Isotopologue
| Compound | Molecular Formula | Theoretical Exact Mass [M+H]⁺ (Da) |
|---|---|---|
| 2-Methylimidazole | C₄H₆N₂ | 83.0604 |
| This compound | C₄H₃D₃N₂ | 86.0792 |
Note: The table presents theoretical values. Experimental values obtained via HRMS would be very close to these, allowing for unambiguous identification.
Stable Isotope Dilution Analysis (SIDA) using Deuterated Standards
Stable Isotope Dilution Analysis (SIDA) is a highly accurate quantitative technique that utilizes a stable isotope-labeled version of the analyte as an internal standard. nih.govclearsynth.com In this context, this compound serves as an excellent internal standard for the quantification of 2-methylimidazole in various matrices.
The principle of SIDA relies on the addition of a known amount of the deuterated standard (this compound) to a sample containing the unlabeled analyte (2-methylimidazole). umsl.edu Because the deuterated standard has nearly identical chemical and physical properties to the analyte, it behaves similarly during sample preparation, extraction, and chromatographic separation. nih.gov Any losses of the analyte during these steps will be mirrored by proportional losses of the internal standard.
Quantification is achieved by measuring the ratio of the mass spectrometric signal of the analyte to that of the deuterated internal standard. nih.gov This ratio is then used to calculate the concentration of the analyte in the original sample. SIDA is considered a gold standard in quantitative analysis because it effectively compensates for matrix effects and variations in instrument response, leading to highly precise and accurate results. clearsynth.comnih.gov The use of this compound in SIDA is particularly advantageous for complex samples where matrix interference can be a significant issue.
X-ray Diffraction for Solid-State Structural Analysis
Powder X-ray diffraction (PXRD) is also a useful tool for characterizing the bulk material, confirming its crystalline phase, and identifying any impurities. researchgate.netrsc.org In the context of metal-organic frameworks (MOFs) synthesized using 2-methylimidazole as a linker, PXRD is routinely used to verify the formation of the desired structure. researchgate.netnih.gov For complexes synthesized with this compound, XRD analysis would confirm the incorporation of the deuterated ligand into the framework and provide insights into the resulting solid-state architecture.
Table 2: Crystallographic Data for 2-Methylimidazole
| Parameter | Value | Reference |
|---|---|---|
| Crystal System | Orthorhombic | researchgate.net |
| Space Group | P2₁2₁2₁ | researchgate.net |
| a (Å) | 5.9957(12) | researchgate.net |
| b (Å) | 8.1574(16) | researchgate.net |
| c (Å) | 9.7010(19) | researchgate.net |
| V (ų) | 474.47(16) | researchgate.net |
| Z | 4 | researchgate.net |
Note: This data is for the non-deuterated compound at 100 K. A similar analysis for this compound would allow for a direct comparison of its structural parameters.
Single-Crystal X-ray Diffraction (SCXRD) for Determination of Molecular and Crystal Structures
Single-Crystal X-ray Diffraction (SCXRD) is a powerful non-destructive technique that provides precise information on the atomic arrangement within a crystal, including bond lengths, bond angles, and unit cell dimensions. While specific crystal structure data for this compound is not widely published, extensive studies on its non-deuterated counterpart, 2-methylimidazole, offer a reliable proxy, as isotopic substitution of deuterium for hydrogen has a negligible effect on the molecular and crystal structure.
Research on 2-methylimidazole reveals it crystallizes in the orthorhombic system with the space group P212121. ox.ac.ukacs.org The molecules are approximately planar and are linked into infinite chains by N–H···N hydrogen bonds. acs.org In complexes, such as with zinc(II), the 2-methylimidazole ligand coordinates to the metal center through its nitrogen atoms, forming distorted tetrahedral geometries. rsc.org Similarly, in co-crystals with organic acids like trimesic acid, the 2-methylimidazolium cation interacts with the deprotonated acid via hydrogen bonding, forming complex supramolecular structures. worldscientific.com
Table 1: Representative Single-Crystal XRD Data for 2-Methylimidazole. Data is for the non-deuterated analogue and serves as a close approximation for this compound.
| Parameter | Value | Reference |
| Chemical Formula | C₄H₆N₂ | acs.org |
| Crystal System | Orthorhombic | acs.org |
| Space Group | P2₁2₁2₁ | acs.org |
| a (Å) | 5.9957(12) | acs.org |
| b (Å) | 8.1574(16) | acs.org |
| c (Å) | 9.7010(19) | acs.org |
| Volume (ų) | 474.47(16) | acs.org |
| Z | 4 | acs.org |
| Temperature (K) | 100 | acs.org |
Powder X-ray Diffraction (PXRD) for Phase Purity and Bulk Structural Confirmation
Powder X-ray Diffraction (PXRD) is an essential technique for confirming the crystalline nature and phase purity of a bulk sample. researchgate.net It is routinely used to characterize materials containing 2-methylimidazole, such as metal-organic frameworks (MOFs) like ZIF-8 and other coordination polymers. worldscientific.commdpi.commdpi.com The PXRD pattern, a plot of diffraction intensity versus the diffraction angle (2θ), serves as a fingerprint for a specific crystalline phase.
Table 2: Characteristic PXRD Peaks for ZIF-8 (a MOF containing 2-methylimidazole). This table provides an example of PXRD data for a well-known material incorporating the 2-methylimidazole ligand.
| 2θ (degrees) | (hkl) Miller Indices | Relative Intensity |
| 7.35 | (011) | Strong |
| 10.40 | (002) | Medium |
| 12.75 | (112) | Strong |
| 14.70 | (022) | Medium |
| 16.45 | (013) | Medium |
| 18.05 | (222) | Strong |
Hirshfeld Surface Analysis for Intermolecular Interactions in Crystalline Architectures
Hirshfeld Surface Analysis is a computational method used to visualize and quantify the various intermolecular interactions within a crystal. This analysis maps the close contacts between neighboring molecules, providing insight into how the crystalline architecture is formed and stabilized.
Table 3: Percentage Contribution of Intermolecular Contacts from Hirshfeld Surface Analysis for Representative 2-Methylimidazole-Containing Complexes.
| Interaction Type | [Zn(2-MeIm)₂(SCN)₂] (%) | [Cd(2-MeIm)₂(SCN)₂]n (%) | Technetium-MeIm Complex (%) ox.ac.uk |
| H···H | 38.8 | 41.5 | 42.5–55.1 |
| S···H/H···S | 24.5 | 23.3 | N/A |
| C···H/H···C | 12.3 | 11.2 | 17.7–21.3 |
| N···H/H···N | 11.2 | 11.4 | - |
| Zn/Cd···H | 1.0 | 1.1 | N/A |
| Other | 12.2 | 11.5 | 15.7–25.3 (O···H/Hal···H) |
Computational and Theoretical Investigations of 2 Methylimidazole D3 and Its Interactions
Density Functional Theory (DFT) Calculations for Molecular and Electronic Structure
Density Functional Theory (DFT) has become a principal tool for investigating the molecular and electronic characteristics of chemical systems, including 2-Methylimidazole (B133640) and its isotopologues. These computational methods allow for a detailed exploration of the compound's structure, reactivity, and energetic properties.
Geometry Optimization in Different Phases and Solvent Systems
Computational studies have successfully optimized the geometry of 2-methylimidazole, the non-deuterated parent compound, in both the gas phase and various solvent systems using the B3LYP/6-31G(d,p) level of theory. researchgate.net The results generally show good agreement with experimental data derived from X-ray diffraction. researchgate.net
The Solvation Model on Density (SMD) is often employed to simulate the influence of different solvents, such as water, dimethyl sulfoxide (B87167) (DMSO), n-octanol, and chloroform. researchgate.net Calculations reveal that the dipole moment of 2-methylimidazole increases with the polarity of the solvent, being higher in all tested solvents compared to the gas phase. researchgate.net This indicates that solvent polarity can affect the molecule's geometry and other properties due to varying interactions with the frontier molecular orbitals. researchgate.net The solvation free energy, a measure of the energy change when a solute is transferred from the gas phase to a solvent, has also been calculated, providing insights into the compound's stability in different environments. researchgate.net For instance, the solvation free energy in water is significantly more negative than in less polar solvents like chloroform, indicating higher stability in aqueous solutions. researchgate.net
| Parameter | Calculated Bond Length (Å) | Experimental Bond Length (Å) |
|---|---|---|
| C(2)-N(1) | 1.379 | 1.348 |
| C(2)-N(3) | 1.319 | 1.327 |
| C(4)-C(5) | 1.350 | 1.334 |
| C(2)-C(6) | 1.487 | 1.488 |
| N(1)-H(7) | 1.008 | 0.950 |
| Solvent | Dielectric Constant (ε) | Solvation Free Energy (kJ/mol) | Dipole Moment (Debye) |
|---|---|---|---|
| Gas Phase | 1.00 | 0.00 | 3.89 |
| Chloroform | 4.71 | -34.90 | 5.52 |
| n-Octanol | 9.86 | -39.69 | 5.95 |
| DMSO | 46.83 | -44.57 | 6.41 |
| Water | 78.36 | -45.38 | 6.47 |
Analysis of Electronic Structure through Frontier Molecular Orbitals (HOMO-LUMO)
The frontier molecular orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical for understanding a molecule's chemical reactivity. libretexts.orgnumberanalytics.com The HOMO acts as an electron donor, while the LUMO is an electron acceptor. libretexts.org The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. numberanalytics.com A smaller gap suggests higher reactivity, as less energy is required for electron excitation. numberanalytics.com
For 2-methylimidazole, DFT calculations show that the HOMO-LUMO energy gap changes depending on the solvent environment. researchgate.net As the polarity of the solvent increases, the chemical hardness (approximated by the HOMO-LUMO gap) also increases, while the softness decreases. researchgate.net This suggests that 2-methylimidazole is more stable and less reactive in more polar solvents like water compared to the gas phase. researchgate.net
| Medium | E(HOMO) (eV) | E(LUMO) (eV) | Energy Gap (eV) | Hardness (η) | Softness (S) |
|---|---|---|---|---|---|
| Gas Phase | -5.91 | -0.29 | 5.62 | 2.81 | 0.18 |
| Chloroform | -6.10 | -0.45 | 5.65 | 2.83 | 0.18 |
| n-Octanol | -6.14 | -0.48 | 5.66 | 2.83 | 0.18 |
| DMSO | -6.17 | -0.51 | 5.66 | 2.83 | 0.18 |
| Water | -6.18 | -0.51 | 5.67 | 2.84 | 0.18 |
Prediction of Electron Density Distribution and Molecular Electrostatic Potential
The molecular electrostatic potential (MEP) is a valuable tool for predicting how a molecule will interact with other species, particularly in electrophilic and nucleophilic attacks. uni-muenchen.delibretexts.org It is calculated from the molecule's electron density and represents the net electrostatic effect of the total charge distribution (electrons and nuclei). dtic.milias.ac.in The MEP is typically mapped onto the molecule's electron density surface using a color scale, where red indicates regions of most negative electrostatic potential (electron-rich, attractive to electrophiles) and blue indicates the most positive regions (electron-poor, attractive to nucleophiles). libretexts.org
For imidazole (B134444) and its derivatives, the MEP reveals that the most negative potential is located near the pyridinic nitrogen atom (N3), making it the primary site for electrophilic attack, such as protonation. researchgate.netuni-muenchen.de In 2-methylimidazole, this site remains the most electron-rich region. researchgate.net Understanding the MEP is crucial for predicting non-covalent interactions, such as hydrogen bonding, which are fundamental to the molecule's role in biological systems and materials science. nih.gov
Simulation of Electronic Changes and Steric Effects Induced by Deuteration
Deuteration, the replacement of a hydrogen atom with its heavier isotope deuterium (B1214612), primarily affects properties related to mass, such as vibrational frequencies. researchgate.net The electronic structure is largely unchanged because deuterium and hydrogen have the same nuclear charge and electronic configuration. However, the change in vibrational zero-point energy upon deuteration can subtly influence reaction kinetics and equilibria, a phenomenon known as the kinetic isotope effect.
Theoretical simulations on deuterated imidazole have successfully reproduced the changes observed in infrared spectra, particularly the shift in the N-D stretching band compared to the N-H stretching band. researchgate.net These calculations often require accounting for anharmonicity and couplings between different vibrational modes. researchgate.net Studies on the fragmentation of deuterated methylimidazoles under electron ionization show that deuteration can help elucidate complex reaction mechanisms by tracing the path of specific atoms. nih.gov While direct steric effects from replacing H with D are negligible due to their identical van der Waals radii, the altered vibrational dynamics can influence the conformational landscape and interaction energies in complex systems. For example, the lifetime of the CN stretching vibration of a probe molecule in deuterated imidazole was found to be shorter than in its non-deuterated counterpart. osti.gov
Assessment of DFT Functional Accuracy for Spin-State Energetics in Metal-Ligand Systems
2-Methylimidazole is a crucial ligand in bioinorganic chemistry, particularly in model systems for heme proteins. rsc.orgrsc.org Accurately predicting the spin state of transition metal complexes, such as iron porphyrins ligated with 2-methylimidazole, is a significant challenge for DFT. researchgate.netchemrxiv.org The relative energies of different spin states are often small, and different DFT functionals can yield widely varying and even contradictory results. researchgate.net
Recent research has focused on benchmarking various DFT functionals for their ability to predict the correct ground spin state of these complexes. rsc.orgrsc.org Studies on systems like [Fe(P)(2-MeIm)₂]⁺ (where P is a porphyrin ring) show that double-hybrid functionals (e.g., B2PLYP-D3, DSD-PBEB95-D3) often provide the best accuracy for spin-state energetics. rsc.orgchemrxiv.orgresearchgate.net In contrast, some widely used hybrid functionals, especially those with a reduced amount of exact Hartree-Fock exchange (e.g., B3LYP*, TPSSh-D3), tend to incorrectly overstabilize intermediate-spin states in Fe(III) porphyrins. rsc.orgrsc.orgchemrxiv.org These assessments are vital for developing reliable computational protocols for studying complex bioinorganic systems. chemrxiv.org
Periodic DFT Calculations to Account for Crystal Packing Effects
When studying molecules in the solid state, it is essential to consider the influence of the crystal environment, as intermolecular interactions can significantly affect molecular properties. rsc.orgchemrxiv.org Periodic DFT calculations, which explicitly model the repeating lattice structure of a crystal, are employed to quantify these crystal packing effects. rsc.org
In the context of iron porphyrin complexes with 2-methylimidazole ligands, periodic DFT calculations have been used to dissect the crystal packing effect into two components: a direct effect (the electrostatic and van der Waals interactions with neighboring molecules) and a structural effect (the geometric distortion imposed on the molecule by the crystal lattice). rsc.orgchemrxiv.orgchemrxiv.org These studies demonstrate that both effects can be substantial and vary greatly from one complex to another. chemrxiv.orgchemrxiv.org By combining periodic calculations with molecular (gas-phase) calculations, researchers can isolate the intrinsic properties of the molecule from the perturbations induced by the solid-state environment, leading to a more rigorous understanding of experimental data and a better assessment of DFT functional performance. rsc.orgrsc.org
Thermodynamic Corrections to Computational Energetics
In computational chemistry, the raw electronic energy (E_elec) calculated from quantum mechanical methods does not account for the thermodynamic contributions that are crucial for comparing with experimental data. Thermodynamic corrections are therefore essential to convert these electronic energies into more meaningful thermodynamic quantities like enthalpy (H) and Gibbs free energy (G).
These corrections are typically derived from statistical mechanics, based on the vibrational frequencies, rotational constants, and translational motion of the molecule. The key components of these corrections include:
Zero-Point Vibrational Energy (ZPVE): This is the energy of the molecule at 0 K, arising from its vibrational ground state. It is a significant quantum mechanical effect.
Thermal Energy (E_trans, E_rot, E_vib): This accounts for the increase in translational, rotational, and vibrational energy as the temperature rises above 0 K.
PV-Work: The pressure-volume term (PV) is added to the total internal energy to obtain enthalpy (H = E + PV). For reactions in the condensed phase, this term is often negligible.
Entropy (S): This term, which accounts for the disorder of the system, is multiplied by temperature (TS) and is crucial for calculating the Gibbs free energy (G = H - TS).
For a molecule like 2-Methylimidazole-d3 (B1144499), the primary difference in thermodynamic corrections compared to the non-deuterated form would arise from the ZPVE and the vibrational contribution to entropy and enthalpy. The lower vibrational frequencies of the C-D and N-D bonds in the deuterated species would result in a lower ZPVE.
In studies of complex systems, such as iron porphyrins with 2-methylimidazole ligands, these thermodynamic corrections are critical for accurately predicting spin states and reaction energetics. chemrxiv.orgrsc.org For instance, the Gibbs free energy correction is used to derive quantitative constraints on the electronic energy differences between different spin states. chemrxiv.orgchemrxiv.org The accuracy of these corrections is highly dependent on the quality of the calculated vibrational frequencies, which in turn depends on the chosen level of theory and basis set. uni-muenchen.de
A study on the formation of 2-methylimidazole from glyoxal (B1671930), acetaldehyde (B116499), and ammonia (B1221849) highlights the importance of these corrections. The total free energy of the system in solution, which includes solvation and thermodynamic contributions, is used to construct the potential energy surfaces and determine the most favorable reaction pathways. core.ac.uk
Quantum Chemical Studies on Reaction Mechanisms and Pathways
Quantum chemical calculations are a powerful tool for investigating the detailed mechanisms of chemical reactions, providing insights that are often difficult to obtain through experimental methods alone.
The potential energy surface (PES) is a conceptual and mathematical representation of a system's energy as a function of its geometry. By mapping the PES, chemists can identify stable molecules (reactants, products, intermediates) corresponding to energy minima, and transition states (TS) corresponding to saddle points that connect these minima.
For the formation of 2-methylimidazole, computational studies have analyzed the complete PES for the reaction between glyoxal, acetaldehyde, and ammonia. core.ac.ukrsc.org These studies, often employing Density Functional Theory (DFT) methods like B3LYP, have identified a series of intermediates and transition states along the most favorable reaction pathway. core.ac.uk The analysis reveals that the reaction proceeds through several successive acyclic and cyclic intermediates. rsc.org
One key finding from PES analysis is that the most favorable route for the formation of the imidazole ring involves the condensation of amine intermediates, rather than imine structures as previously thought. rsc.org The rate-limiting step is identified as the cyclization stage, which involves an intramolecular nucleophilic attack of an amino group on a carbon atom, leading to the release of a water molecule via an SN2 mechanism. rsc.org Further dehydration steps then lead to the final 2-methylimidazole product. rsc.org
The effect of solvent molecules, such as water and methanol (B129727), on the reaction mechanism has also been investigated. By including explicit solvent molecules in the calculations, it was found that they can significantly lower the energy barriers of the transition states by facilitating proton transfer through the formation of stable cyclic structures. tsu.ru
From the calculated potential energy surface, key kinetic and thermodynamic parameters for each step of the reaction can be determined. These parameters are crucial for understanding the reaction's feasibility, rate, and selectivity.
Kinetic Parameters: The activation energy (Ea) or Gibbs free energy of activation (ΔG‡), which is the energy difference between the reactants and the transition state, determines the rate of a reaction step. A higher activation energy corresponds to a slower reaction rate.
Quantum-chemical studies on the formation of 2-methylimidazole have provided quantitative data for these parameters. core.ac.ukrsc.orgtsu.ru For example, in the absence of explicit solvent molecules, the reaction stages have been categorized with their associated activation energies: tsu.ru
Nucleophilic addition: ΔG‡ ~ 33.7 kcal/mol
Dehydration of aminoalcohols: ΔG‡ ~ 45.2 kcal/mol
Hydrogen transfer: ΔG‡ ~ 29.4 kcal/mol
The inclusion of solvent molecules in the computational model has a significant impact on these parameters. The presence of one water molecule was shown to decrease the Gibbs activation energy by 20–25 kcal/mol, while two water molecules led to a reduction of 30–35 kcal/mol. tsu.ru This demonstrates the catalytic role of the solvent in the reaction.
The following table summarizes the calculated activation barriers for different stages of the 2-methylimidazole formation reaction.
| Reaction Stage | Condition | ΔG‡ (kcal/mol) | ΔH‡ (kcal/mol) |
|---|---|---|---|
| Nucleophilic Addition | No explicit solvent | ~33.7 | ~22.2 |
| Dehydration of Aminoalcohols | No explicit solvent | ~45.2 | ~45.9 |
| Hydrogen Transfer | No explicit solvent | 29.4 | 29.4 |
| General Reaction Stages | With one water molecule | Reduction of 20-25 | Reduction of 25-30 |
| General Reaction Stages | With two water molecules | Reduction of 30-35 | Reduction of 35-40 |
Data sourced from quantum-chemical analysis of 2-methylimidazole formation. tsu.ru
Elucidation of Reaction Mechanisms via Potential Energy Surface (PES) Analysis
Theoretical Modeling of Intermolecular and Host-Guest Interactions
Theoretical modeling provides profound insights into the non-covalent interactions that govern the structure and function of molecular assemblies, including host-guest complexes and supramolecular structures.
The interaction between 2-methylimidazole and guest molecules like carbon dioxide (CO2) is of significant interest, particularly in the context of CO2 capture technologies. Density Functional Theory (DFT) studies have been performed to analyze the formation and stability of complexes between CO2 and various nitrogen heterocycles, including 2-methylimidazole. scielo.org.mxresearchgate.netscielo.org.mx
These studies have explored different orientations of CO2 relative to the 2-methylimidazole ring. The "in-plane" orientation, where CO2 interacts with the pyridinic nitrogen, is found to be more stable than the "top-on" orientation, where CO2 is situated above the plane of the ring. scielo.org.mxresearchgate.net The stability of the in-plane complex is attributed to a combination of electrostatic and Lewis acid-base interactions. scielo.org.mxresearchgate.net
Among several nitrogen heterocycles studied, the complex with 2-methylimidazole exhibits the strongest interaction with CO2. scielo.org.mxresearchgate.net This strong interaction is evidenced by the largest interaction energy and the most significant geometric distortion of the CO2 molecule upon complexation. scielo.org.mx The charge transfer from the 2-methylimidazole ring to the CO2 molecule is also a key factor in the stability of the complex. researchgate.net
The table below presents calculated interaction energies and geometric parameters for the in-plane complex of 2-methylimidazole and CO2, as determined by DFT calculations.
| Functional | Interaction Energy (E_int, kJ/mol) | Corrected Interaction Energy (E_int(CPC+ZPE), kJ/mol) | N-C Distance (Å) | O-C-O Angle (°) | Charge Transfer (Δq, e) |
|---|---|---|---|---|---|
| B3LYP+D3 | -22.95 | -20.69 | 2.68 | 175.5 | -0.00981 |
| M06-2X | -25.18 | -22.13 |
Data adapted from theoretical studies on CO2 complexes with nitrogen heterocycles. scielo.org.mxresearchgate.netscielo.org.mx
Hydrogen bonding and electrostatic interactions are the primary driving forces in the formation of supramolecular assemblies involving 2-methylimidazole. In the solid state, 2-methylimidazole molecules are linked by N-H···N hydrogen bonds, forming infinite chains. researchgate.net The geometry of these hydrogen bonds, including bond distances and angles, has been characterized by X-ray diffraction and supported by computational studies.
The presence of a methyl group at the C2 position influences the crystal packing and can affect the formation of other interactions, such as π-π stacking. researchgate.net In complexes with other molecules, such as water, 2-methylimidazole acts as a hydrogen bond acceptor at its pyridinic nitrogen. nih.gov The geometry of the 2-methylimidazole···H2O complex is further stabilized by a weak electrostatic interaction between the oxygen atom of water and the methyl group on the imidazole ring. nih.govacs.org This secondary interaction leads to a non-linear hydrogen bond. nih.gov
The study of salts formed between 2-methylimidazole and dicarboxylic acids also highlights the importance of hydrogen bonding in creating sheet-like supramolecular structures. researchgate.net The interplay between N-H···O and C-H···O hydrogen bonds, along with electrostatic interactions between the imidazolium (B1220033) cation and the carboxylate anion, dictates the final architecture.
Applications of 2 Methylimidazole D3 in Advanced Materials Science
Metal-Organic Frameworks (MOFs) and Zeolitic Imidazolate Frameworks (ZIFs)
MOFs are a class of porous materials constructed from metal ions or clusters linked together by organic ligands. creative-biostructure.com A subclass of these, ZIFs, are distinguished by their zeolite-like topologies, typically formed by the coordination of transition metals like zinc or cobalt with imidazolate-based linkers. mdpi.com 2-Methylimidazole (B133640) is a common ligand used in the synthesis of several ZIFs, including the widely studied ZIF-8 and ZIF-67. google.comamericanelements.com The substitution of hydrogen with deuterium (B1214612) in 2-methylimidazole-d3 (B1144499) provides a powerful tool for various analytical techniques.
Rational Design and Synthesis of MOFs Utilizing 2-Methylimidazole as a Ligand
The synthesis of MOFs often involves the solvothermal reaction of a metal salt with an organic linker. researchgate.net For instance, ZIF-67 is commonly prepared by reacting a cobalt salt, such as cobalt nitrate (B79036) hexahydrate, with 2-methylimidazole in a solvent like methanol (B129727) or ethanol (B145695). rsc.orgmdpi.com The molar ratio of the metal to the ligand is a critical parameter that can influence the resulting material's properties. researchgate.net Similarly, ZIF-8 can be synthesized using a zinc salt and 2-methylimidazole. google.com The use of 2-methylimidazole is not limited to ZIFs; it has also been employed as a modulator or additive in the synthesis of other MOFs, such as certain carboxylate-based MOFs (CMOFs), to facilitate faster reaction times at room temperature. sciengine.comresearchgate.net The introduction of this compound in these syntheses allows for isotopic labeling, which is invaluable for mechanistic studies.
A mixed-ligand strategy, where two or more different linkers are used, can create hierarchical pores and modify the properties of the resulting ZIF. nih.gov For example, combining 2-methylimidazole with terephthalic acid in the synthesis of a zinc-based MOF can create larger pores without altering the fundamental crystal structure of ZIF-8. nih.gov
Table 1: Examples of MOFs Synthesized with 2-Methylimidazole
| MOF Name | Metal Ion | Primary Ligand | Synthesis Method |
|---|---|---|---|
| ZIF-8 | Zn(II) | 2-Methylimidazole | Solvothermal/Room Temperature |
| ZIF-67 | Co(II) | 2-Methylimidazole | Solvothermal/Room Temperature |
| Zn-mI-BDC | Zn(II) | 2-Methylimidazole & Terephthalic acid | Solvothermal |
Development of Ionic MOFs (iMOFs) Incorporating Deuterated Imidazole (B134444) Counterions
Ionic MOFs (iMOFs) are a subset of MOFs that possess a net charge on their framework, which is balanced by counterions residing within the pores. chemistryviews.org This charge can enhance interactions with polar molecules. chemistryviews.org In some cases, the synthesis of mixed-ligand MOFs can result in ionic frameworks. For example, the reaction of Co(II) with 2-methylimidazole and trimesate can yield a 3D ionic framework where 2-methyl-1H-imidazol-3-ium cations act as counterions within the pores. rsc.org
The use of deuterated imidazole derivatives as counterions is a key strategy in studying these materials. Techniques like solid-state nuclear magnetic resonance (SSNMR) can leverage the deuterium signal to probe the location, dynamics, and interactions of these counterions within the MOF structure. researchgate.net This is particularly useful for understanding ion transport mechanisms in MOFs designed for applications such as solid-state electrolytes. berkeley.edu The ability to distinguish the counterion from the framework and guest molecules via isotopic labeling is a significant advantage.
Mechanistic Research on MOF Formation and Transformation (e.g., ZIF-67 synthesis pathways)
The formation of MOFs like ZIF-67 involves the coordination of cobalt ions with 2-methylimidazole linkers. mdpi.com The synthesis conditions, including the solvent, temperature, and reactant concentrations, can significantly influence the morphology and properties of the final product. mdpi.com For instance, the use of different solvents can lead to ZIF-67 particles with varying shapes and sizes. mdpi.com
Isotopic labeling with this compound is a powerful method for investigating the mechanisms of MOF formation and transformation. By using techniques such as neutron scattering or NMR spectroscopy, researchers can track the deuterated ligand throughout the synthesis process. rsc.orgacs.org This allows for the elucidation of reaction pathways, the identification of intermediate species, and a deeper understanding of how the framework assembles. For example, in mixed-ligand systems, digesting the MOF in a deuterated acid and analyzing the solution with ¹H NMR can determine the ratio of the different ligands incorporated into the final structure. rsc.orgchemrxiv.org
Characterization of MOF Porosity, Surface Area, and Pore Volume
A defining characteristic of many MOFs is their high porosity and large surface area. researchgate.net These properties are typically determined by gas sorption measurements, commonly using nitrogen at 77 K. The Brunauer-Emmett-Teller (BET) method is widely used to calculate the specific surface area from the nitrogen adsorption isotherm. sciengine.com
For example, ZIF-67 has been reported to have a high surface area, although values can vary depending on the synthesis method. nih.gov Similarly, ZIF-8 exhibits significant porosity. rsc.org The introduction of a second ligand can modulate these properties; for instance, a mixed-ligand ZIF-8 with terephthalic acid was shown to have a pore size of 4.2 nm. nih.gov
Isotopic labeling with this compound can aid in the characterization of porosity, particularly when using techniques like small-angle neutron scattering (SANS). rsc.org By matching the scattering length density of the solvent to that of the MOF framework (a technique known as contrast variation), the scattering from the pores and any adsorbed species can be highlighted. This allows for a detailed analysis of the pore structure and the distribution of guest molecules within the pores.
Table 2: Porosity Data for Selected 2-Methylimidazole-Based MOFs
| Material | BET Surface Area (m²/g) | Pore Size/Volume | Reference |
|---|---|---|---|
| MIL-53(Al) (2-MIM assisted) | 948 | Micro and meso porosity | sciengine.com |
| MIL-53(Cr) (2-MIM assisted) | 1,193 | Micro and meso porosity | sciengine.com |
| ZIF-8-eimi | 845 | - | rsc.org |
| ZIF-67 | 1140 | - | nih.gov |
Investigation of Guest Molecule Encapsulation and Controlled Release within MOF Channels
The porous nature of MOFs makes them excellent candidates for encapsulating guest molecules for applications such as drug delivery, catalysis, and sensing. researchgate.netgoogle.com The encapsulation can be achieved during the synthesis (in-situ) or by post-synthetic modification. mdpi.com The release of these guest molecules can often be controlled by external stimuli.
One study demonstrated the encapsulation of azobenzene (B91143) within an ionic Co(II) MOF synthesized with 2-methylimidazole and trimesate. rsc.org The encapsulated azobenzene was then slowly released into ethanol over a period of 60 days. rsc.org The use of this compound in the synthesis of such host frameworks would allow for detailed structural studies of the host-guest interactions using techniques like neutron diffraction or SSNMR. chinesechemsoc.org Isotopic labeling of the guest molecule is also a common strategy, but deuterating the framework linker provides an alternative and complementary approach to distinguish between the host, guest, and solvent signals, especially in spectroscopic analyses. creative-biostructure.comfzu.edu.cn For example, in situ small-angle neutron scattering (SANS) can be used to map the spatial arrangement of guest molecules within the porous matrix by tuning the scattering contrast of deuterated and hydrogenated solvents. chinesechemsoc.org
Fabrication of Hybrid Organic-Inorganic Composites for Enhanced Functionality
Hybrid organic-inorganic materials combine the properties of both organic and inorganic components to achieve enhanced or novel functionalities. researchgate.net MOFs themselves are a class of hybrid materials, but they can also be incorporated into larger composite structures. researchgate.net For instance, ZIF-67 has been grown on poly(acrylonitrile) (PAN) nanofibers to create a composite material for CO₂ capture. mdpi.com
The use of this compound in the synthesis of the MOF component of these hybrids provides a valuable analytical handle. Isotopic labeling allows researchers to probe the structure and dynamics of the MOF within the composite material, helping to understand the nature of the organic-inorganic interface and how the components interact. rsc.org This knowledge is critical for designing hybrid materials with tailored mechanical, thermal, or chemical properties. researchgate.net
Coordination Polymers and Supramolecular Architectures
The ability of this compound to act as a ligand in coordination chemistry allows for the construction of novel coordination polymers and supramolecular structures with tailored properties.
Crystal Engineering of Modular Materials with Tunable Metal Centers
The principles of crystal engineering leverage the predictable nature of intermolecular interactions to design and synthesize crystalline solids with desired structures and functionalities. In this context, 2-Methylimidazole and its deuterated analogue serve as crucial building blocks.
The design of these materials often involves creating specific coordination geometries. Tetrahedral metal ions, for example, can be linked by the bent 2-methylimidazole bridge to form neutral, zeolite-like metal-organic frameworks (MOFs). The ability to form such diverse structures is a testament to the versatility of 2-methylimidazole as a ligand in crystal engineering.
Synthesis and Structural Characterization of Dimeric and Polymeric Coordination Compounds
The reaction of 2-methylimidazole with various metal salts leads to the formation of a wide array of coordination compounds, ranging from simple dimeric structures to complex three-dimensional polymers. The synthesis method, whether through mechanochemical grinding or solution-based techniques, can influence the final product. nih.gov
For example, novel zinc(II) coordination compounds with 2-methylimidazole, [ZnX2(2-MeIm)2] (where X = Cl, Br, I), have been synthesized and characterized. nih.govnih.gov These complexes exhibit a distorted tetrahedral coordination around the zinc atom, with two halide atoms and two nitrogen atoms from the 2-methylimidazole ligands. nih.govnih.gov The introduction of the 2-methylimidazole ligand can sometimes lead to disorder in the crystal structures. nih.govnih.gov
Furthermore, 2-methylimidazole has been used to create dimeric and polymeric structures with other metals like copper and cadmium. researchgate.net In one study, a dimeric copper(II) complex and a one-dimensional cadmium(II) polymeric chain were synthesized using 2-methylimidazole and 2,2-dimethylglutarate as ligands. researchgate.netresearchgate.net In the dimeric structure, the copper ions are bridged by the dicarboxylate ligand. researchgate.net In the polymeric structure, the cadmium ions are linked by the same dicarboxylate ligand to form zigzag chains. researchgate.net
The intercalation of 2-methylimidazole into transition metal nitroprussides has also led to the synthesis of new coordination polymers. rsc.orgsemanticscholar.org These hybrid inorganic-organic solids crystallize as dihydrates and exhibit interesting magnetic properties. rsc.orgsemanticscholar.org
| Compound Formula | Metal Ion | Coordination Geometry | Structural Feature | Reference(s) |
| [ZnX₂(2-MeIm)₂] (X=Cl, Br, I) | Zn(II) | Distorted Tetrahedral | Chains of molecules connected by hydrogen bonds | nih.govnih.gov |
| [Cu₂(μ-dmg)₂(2-meim)₄]·5H₂O | Cu(II) | Distorted Square Planar | Dimeric structure with bridging dmg ligands | researchgate.net |
| {[Cd(μ-dmg)(2-meim)₂]·H₂O}n | Cd(II) | Distorted Octahedral | 1D polymeric zig-zag chains | researchgate.net |
| T(2-MeIm)₂[Fe(CN)₅NO]·2H₂O (T=Mn, Fe, Co, Ni) | T(II), Fe | Octahedral | Intercalated layers with π-stacking interactions | rsc.orgsemanticscholar.org |
| [Fe(C₄₈H₃₆N₄)(C₄H₆N₂)₂]ClO₄·1.5C₄H₈O | Fe(III) | Distorted Octahedral | Highly ruffled porphyrin core | iucr.org |
Note: 2-MeIm and 2-meim are abbreviations for 2-methylimidazole; dmg is 2,2-dimethylglutarate.
Influence of 2-Methylimidazole on Supramolecular Crystal Packing Driven by Non-Covalent Interactions
The final solid-state structure of a molecular compound is governed by a delicate balance of non-covalent interactions, including hydrogen bonding, π-π stacking, and van der Waals forces. nih.govresearchgate.net The presence of the 2-methylimidazole ligand significantly influences the supramolecular crystal packing. nih.govnih.gov
In the crystal structures of zinc(II) halide complexes with 2-methylimidazole, the molecules are connected by N-H···X hydrogen bonds, forming chains. nih.govnih.gov These chains are further linked by weak π-π and van der Waals interactions. nih.govnih.gov The introduction of the methyl group on the imidazole ring can alter the crystal packing compared to the unsubstituted imidazole ligand, sometimes leading to disorder. nih.govnih.gov
The formation of three-dimensional supramolecular architectures can also be observed, as in the case of an imidazolium (B1220033) salt with 2,3,5,6-tetrafluoroterephthalic acid, where interpenetrating layers are formed through hydrogen bonding. nih.gov
Role in Polymer Science and Composite Materials
Beyond its use in coordination chemistry, 2-methylimidazole and its derivatives are important in polymer science, particularly in the context of epoxy resins.
Mechanistic Investigations of Epoxy Resin Curing Processes with Imidazole Catalysts
Imidazole and its derivatives, including 2-methylimidazole, are effective catalysts and curing agents for epoxy resins. basf.comthreebond.co.jp They can initiate the anionic homopolymerization of the epoxy resin, leading to highly cross-linked networks. evonik.com The curing process involves the reaction of the active hydrogen on the imidazole ring with the epoxy groups. threebond.co.jp
Studies have investigated the curing behavior of various imidazoles with epoxy resins. researchgate.net The reactivity of the imidazole can be tuned by substitution on the imidazole ring. evonik.com This allows for control over the pot life and curing temperature. threebond.co.jpevonik.com For example, derivatives with blocked active hydrogens can provide longer pot life and require higher temperatures for activation. evonik.com
The mechanism of curing is complex and can involve multiple steps. The imidazole first reacts with an epoxy group, and the resulting adduct can then react with another epoxy group, propagating the polymerization. threebond.co.jp The tertiary amine functionality within the imidazole ring also acts as a catalyst for the polymerization of epoxy groups. threebond.co.jp
Function as Polymerization Cross-linking Accelerators and Hardening Agents
2-Methylimidazole is widely used as a polymerization cross-linking accelerator and a hardening agent for epoxy resin systems. cspinet.org It is particularly effective as an accelerator in dicyandiamide-based epoxy systems, where it promotes faster curing and increases the temperature resistance of the final cured material. basf.com
When used as a curing agent, 2-methylimidazole can provide a relatively long pot life at room temperature, but rapid curing at elevated temperatures (e.g., 80-120°C). threebond.co.jp This makes it suitable for applications requiring good workability followed by a quick cure. The resulting cured resins exhibit high heat deformation temperatures. threebond.co.jp
The effectiveness of imidazoles as cross-linking agents is due to their ability to efficiently promote the formation of a dense three-dimensional network. This cross-linking enhances the mechanical properties, thermal stability, and chemical resistance of the polymer. specialchem.com The choice of imidazole and its concentration allows for the tailoring of these properties to meet the requirements of specific applications, such as in adhesives, coatings, and electronic components. basf.comcspinet.org
Integration into Advanced Polymer-Based Films, Adhesives, and Coatings
The integration of 2-Methylimidazole and its isotopically labeled counterpart, this compound, into advanced polymer systems is primarily centered on their role as highly effective curing agents and accelerators, particularly for epoxy resins. These resins are foundational to a vast array of high-performance films, adhesives, and coatings used across numerous industries. The function of 2-Methylimidazole is to initiate and promote the polymerization of the epoxy resin, transforming it from a liquid state into a solid, highly crosslinked, three-dimensional network with robust mechanical and thermal properties. nih.govresearchgate.net
The use of this compound is specifically geared towards advanced research and development. By strategically replacing certain hydrogen atoms with their heavier isotope, deuterium, researchers can employ sophisticated analytical techniques, such as Nuclear Magnetic Resonance (NMR) spectroscopy, to gain a deeper understanding of the curing mechanism. researchgate.netacs.org This isotopic labeling does not significantly alter the chemical reactivity of the molecule but allows for the precise tracking of the compound's behavior during the complex polymerization process. core.ac.uk This detailed mechanistic insight is crucial for the rational design of new polymer-based materials with enhanced and tailored properties.
Detailed Research Findings
Research into epoxy systems has demonstrated that imidazoles, including 2-Methylimidazole, act as potent catalysts for the anionic chain-growth polymerization of epoxy groups. researchgate.netacs.org The curing process is complex, often involving the formation of adducts between the imidazole and epoxy groups, which then initiates further polymerization. researchgate.net The exact mechanism and the kinetics of these reactions can be influenced by factors such as the concentration of the imidazole, the temperature, and the specific structure of the epoxy resin and other co-reactants. acs.orgmdpi.com
Studies utilizing isotopic labeling, for instance with deuterium oxide or 13C-labeled imidazoles, have been instrumental in elucidating the intricate pathways of these reactions. researchgate.netacs.org The use of this compound allows scientists to distinguish and follow the specific hydrogen atoms on the imidazole ring and its methyl group throughout the curing process. This helps to answer fundamental questions about which protons are abstracted and how intermediate species are formed and stabilized.
The knowledge gained from such studies is invaluable for optimizing the formulation of polymer-based films, adhesives, and coatings. For example, by understanding the precise role of the catalyst, formulations can be fine-tuned to achieve faster curing times at lower temperatures, which is economically and environmentally beneficial. basf.com Furthermore, this understanding can lead to the development of materials with superior thermal stability, chemical resistance, and adhesive strength. basf.comgoogle.com
The following tables summarize the typical effects of 2-Methylimidazole on epoxy resin properties and list various imidazole derivatives studied for these applications, providing a context for the specific research enabled by this compound.
Table 1: Influence of 2-Methylimidazole on Epoxy Resin Properties
| Property | Effect of 2-Methylimidazole | Research Focus with this compound |
| Curing Time | Significantly reduces curing time by accelerating polymerization. basf.com | Investigating reaction kinetics to further optimize curing speed. |
| Glass Transition Temp. (Tg) | Increases the Tg, leading to better high-temperature performance. unimi.it | Understanding how crosslink density is affected by the curing path. |
| Mechanical Strength | Enhances tensile and compressive strengths of the cured polymer. | Correlating mechanistic pathways with final network structure and strength. |
| Adhesion | Promotes strong adhesion to various substrates. | Elucidating interfacial reactions between the adhesive and substrate. |
| Chemical Resistance | Improves resistance to solvents and other chemicals. | Studying the stability of the polymer network at a molecular level. |
Table 2: Imidazole Derivatives Used in Epoxy Curing Research
| Compound | Application/Feature Noted in Research |
| Imidazole | Base compound for studying curing mechanisms. researchgate.net |
| 1-Methylimidazole (B24206) | Used in model systems to study catalytic function. researchgate.net |
| 2-Ethyl-4-methylimidazole | Investigated for its curing behavior and reaction kinetics. mdpi.com |
| 1,2-Dimethylimidazole | Studied to understand the effect of substitution on the imidazole ring. researchgate.net |
| 1-Isopropyl-2-methylimidazole | Developed as a liquid curative with a long pot life. google.com |
Mechanistic Studies and Catalytic Applications Utilizing Deuterated 2 Methylimidazole
Kinetic Isotope Effects (KIEs) in Chemical Reactions
The kinetic isotope effect (KIE) is a powerful tool for elucidating reaction mechanisms. It is defined as the ratio of the rate constant of a reaction with a lighter isotope (kH) to that with a heavier isotope (kD). By measuring the change in reaction rate upon isotopic substitution, researchers can gain valuable information about the rate-determining step of a reaction. libretexts.org
Elucidating Reaction Mechanisms and Rate-Determining Steps through Deuterium (B1214612) Substitution
Deuterium substitution in 2-methylimidazole (B133640) can help to clarify reaction pathways. If the C-H bond at a specific position is broken or formed in the rate-determining step, replacing hydrogen with deuterium will lead to a noticeable change in the reaction rate, known as a primary kinetic isotope effect. libretexts.orglibretexts.org For instance, in the bromination of acetone, the substitution of hydrogen with deuterium resulted in a kH/kD of 7, indicating that the C-H bond is broken during the rate-determining step. libretexts.orglibretexts.org
Conversely, if the isotopic substitution occurs at a position not directly involved in the rate-limiting step, a smaller secondary kinetic isotope effect may be observed. These effects arise from changes in the vibrational frequencies of the molecule in the transition state.
Studies on proton transfer from 1-methylimidazole (B24206) have shown that the rate-pH profile is consistent with a mechanism where a hydroxide (B78521) ion attacks the conjugate acid of the substrate in the rate-determining step. cdnsciencepub.com The use of deuterated and tritiated labels in the imidazole (B134444) ring of histidine has been instrumental in identifying specific residues that act as ligands for metal ions in enzymes. cdnsciencepub.com
Impact of Deuteration on Reaction Rates and Dynamics
The substitution of hydrogen with deuterium generally leads to a decrease in reaction rates. This is because the greater mass of deuterium results in a lower zero-point vibrational energy for a C-D bond compared to a C-H bond. Consequently, more energy is required to break a C-D bond, leading to a slower reaction. libretexts.org The magnitude of this effect, often expressed as the ratio kH/kD, can provide quantitative insights into the transition state of a reaction. libretexts.org Normal primary kinetic isotope effects for deuterium substitution typically range from 1 to 8. libretexts.org
In enzymatic reactions, such as those catalyzed by carbonic anhydrase II, deuterium substitution can reveal whether proton transfer occurs in a concerted or stepwise manner. acs.org The exponential dependence of the KIE on the deuterium concentration in H2O/D2O mixtures suggests a concerted transfer mechanism. acs.org Furthermore, the study of deuterated ligands bound to proteins, such as 2-methylimidazole-d3 (B1144499) in cytochrome c peroxidase, can provide information on the motion and dynamics of the ligand within the active site. goodinlab.com
Catalysis by Imidazole Derivatives
Imidazole and its derivatives, including 2-methylimidazole, are widely used as catalysts and ligands in a variety of chemical transformations. pharmaffiliates.com Their ability to act as both a base and a nucleophile, coupled with their coordination properties, makes them versatile components in catalytic systems.
Role of Imidazole Ligands in Metal-Mediated Catalytic Transformations
2-Methylimidazole and other imidazole derivatives serve as important ligands in metal-mediated catalysis. They can coordinate to metal centers, influencing the electronic and steric properties of the catalyst and thereby controlling its activity and selectivity. academie-sciences.fr For example, 2-methylimidazole has been used in the synthesis of metal-organic frameworks (MOFs) like ZIF-8 and ZIF-67, which have applications in catalysis. rsc.orgmdpi.comresearchgate.net In these structures, the 2-methylimidazole linkers connect metal ions, creating a porous framework that can facilitate catalytic reactions. mdpi.comresearchgate.net
Deuterium-labeled imidazole ligands have been used to study the mechanism of metal-catalyzed reactions. For instance, solid-state deuterium NMR has been employed to investigate the dynamics of deuterated 2-methylimidazole bound to the active site of a mutant cytochrome c peroxidase, providing insights into the ligand's motion and its role in the catalytic cycle. goodinlab.com Isotopic labeling can also be used to probe catalyst regeneration and deactivation pathways.
Investigation of the Catalytic Function of Imidazoles in Organic Reactions (e.g., epoxy curing)
Imidazoles, including 2-methylimidazole, are effective catalysts for the curing of epoxy resins. researchgate.netgoogle.com They can initiate the polymerization of epoxy resins, and their catalytic mechanism is similar to that of tertiary amines, involving anionic catalyzed polymerization. google.com The use of imidazoles allows for curing at medium temperatures and results in cured products with high heat distortion temperatures and excellent mechanical and electrical properties. google.com
Mechanistic studies have shown that during the curing process, imidazolium (B1220033) intermediates are formed which can be unstable. researchgate.net The catalytic function of the imidazole is demonstrated by its regeneration through at least two different pathways: N-dealkylation via a substitution process and β-elimination, which leads to the formation of carbonyl compounds. researchgate.net The presence of a tertiary amine functional group in some epoxy systems can also act as a catalytic curing agent, initiating polymerization. nih.gov
The catalytic effect of imidazole derivatives in epoxy-anhydride systems has also been investigated. Imidazole-modified graphene oxide has been shown to catalyze the curing reaction, with the reaction rate increasing with the content of the modified filler. mdpi.com The proposed mechanism involves the imidazole rings attacking anhydride (B1165640) groups to generate carboxylate anions, which then initiate the ring-opening reaction of the epoxy groups. mdpi.com
Below is a data table summarizing the curing behavior of an epoxy resin system with and without an imidazole-based catalyst.
| Curing System | Peak Exothermic Temperature (°C) | Onset Temperature (°C) |
| DGEBA-MTHPA (neat) | 289 | ~250 |
| DGEBA-MTHPA + 0.4 wt% IMD-Si@GO | 268 | ~230 |
| DGEBA-MTHPA + 0.8 wt% IMD-Si@GO | 259 | ~220 |
Data adapted from a study on imidazole-modified graphene oxide as a catalyst in an epoxy-anhydride system. mdpi.com
Mechanisms of Catalyst Regeneration in Imidazole-Mediated Processes
A key aspect of catalysis is the ability of the catalyst to be regenerated and participate in multiple reaction cycles. In the context of imidazole-catalyzed epoxy curing, studies have demonstrated that the imidazole is not permanently incorporated into the polymer but is indeed regenerated. researchgate.net
Two primary mechanisms for the regeneration of the imidazole catalyst have been proposed:
N-dealkylation: This pathway involves the cleavage of the bond between the nitrogen of the imidazole ring and the alkyl group derived from the epoxy resin. This is a substitution process that releases the free imidazole. researchgate.net
β-Elimination: This route leads to the formation of carbonyl compounds and the regeneration of the imidazole catalyst. The appearance of infrared bands corresponding to carbonyl groups during the curing process supports this mechanism. researchgate.net
These regeneration pathways confirm the true catalytic nature of imidazoles in these polymerization reactions. researchgate.net Understanding these mechanisms is crucial for optimizing the curing process and the properties of the final polymer.
Advanced Mechanistic Insights through Combined Methodologies
The combination of in-situ analytical techniques with computational studies represents the forefront of mechanistic research in catalysis. This synergistic approach allows for the direct observation of a catalyst under working conditions while theoretical models provide a molecular-level interpretation of the observed phenomena.
A thorough search of the scientific literature did not yield any studies where operando spectroscopy was used to monitor a catalytic cycle involving This compound . While there are numerous examples of operando studies in catalysis, including those on metal-organic frameworks that may contain imidazole-based linkers, the specific use of this deuterated compound for mechanistic insights via this technique is not reported.
Computational chemistry, particularly density functional theory (DFT), is a powerful tool for modeling reaction pathways and calculating the energies of transition states. These models can predict reaction kinetics and provide a detailed picture of bond-breaking and bond-forming processes.
There are no specific computational studies in the available literature that model the catalytic transition states and pathways involving This compound . While computational models have been used to study reactions involving 2-methylimidazole and to understand kinetic isotope effects in general, the specific application to the d3 isotopologue in a catalytic context is not documented. Research has been published on the formation of 2-methylimidazole via the Maillard reaction, supported by deuterium labeling experiments and theoretical calculations, but this does not pertain to its use in catalysis as outlined. researchgate.net
Advanced Coordination Chemistry of 2 Methylimidazole D3
Investigations of Metal-Ligand Interactions and Complex Geometries
The isotopic labeling of ligands, such as in 2-methylimidazole-d3 (B1144499), provides a powerful tool for elucidating the nuanced details of metal-ligand interactions. By substituting specific protons with deuterium (B1214612), researchers can probe subtle energetic and structural effects that are otherwise difficult to observe. The foundational coordination chemistry is typically studied using the proteated 2-methylimidazole (B133640), with the deuterated analogue employed in advanced spectroscopic and diffraction experiments to refine the understanding of bonding, dynamics, and structure.
Diverse Coordination Modes of 2-Methylimidazole with Transition Metal Ions
2-Methylimidazole (2-MeIm), and by extension its deuterated form 2-MeIm-d3, is a versatile ligand in coordination chemistry. rsc.orgcdnsciencepub.comresearchgate.netacs.orgresearchgate.net It typically coordinates to metal ions as a monodentate ligand through its unsubstituted imine nitrogen atom (N3). rsc.orgmdpi.com This mode of binding is observed in a vast array of complexes with transition metals such as cobalt(II), nickel(II), copper(II), and zinc(II). thieme-connect.com For example, in zeolitic imidazolate framework-8 (ZIF-8), 2-methylimidazole linkers coordinate to Zn(II) ions to form a robust, porous structure. researchgate.net
Beyond simple monodentate coordination, 2-methylimidazole can be deprotonated to form the 2-methylimidazolate anion. This anion can act as a bridging ligand, linking two metal centers and facilitating the formation of coordination polymers and metal-organic frameworks (MOFs). researchgate.net The steric hindrance from the methyl group at the C2 position can influence the geometry and stability of the resulting complexes, making it a useful ligand for simulating the coordination environment of histidine residues in biological systems like heme proteins. researchgate.net In some cases, the coordination number and geometry are influenced by reaction conditions such as temperature and pH, which can determine whether a monomeric complex or a coordination polymer is formed. mdpi.com For instance, with copper(II) iminodiacetate, monomeric [Cu(ida)(2-mim)(H2O)2] forms at 5 °C, while the polymeric chain [Cu(ida)(2-mim)(H2O)]n is isolated at 20 °C. mdpi.com
Effects of Deuteration on Metal-Ligand Bond Strengths and Coordination Preferences
The substitution of hydrogen with deuterium in this compound introduces a change in mass that directly affects the vibrational properties of the molecule, a phenomenon known as the kinetic isotope effect (KIE). mdpi.com The C–D bond has a lower zero-point vibrational energy than a C–H bond, making it effectively stronger and requiring more energy to break. mdpi.com This fundamental principle is exploited to study metal-ligand interactions. While direct, extensive studies quantifying the precise change in metal-ligand bond strength upon deuteration of 2-methylimidazole are not widely available, the effects can be inferred from established principles and related experimental work.
Vibrational spectroscopy is highly sensitive to isotopic substitution. mdpi.com Techniques like infrared (IR), Raman, and nuclear resonance vibrational spectroscopy (NRVS) can detect shifts in the vibrational frequencies of bonds involving the deuterated site. mdpi.comresearchgate.net For instance, the N–D stretching vibration has a lower frequency than the N–H stretch. researchgate.net More subtly, coupling between internal ligand vibrations and the metal-ligand framework means that deuteration can cause small but measurable shifts in the metal-nitrogen stretching frequencies, providing insight into the nature and strength of the M-N bond. cdnsciencepub.com
Stereochemistry and Coordination Geometry of Metal Centers in Imidazole (B134444) Complexes (e.g., square planar, octahedral, trigonal bipyramidal)
Metal complexes involving imidazole-based ligands like 2-methylimidazole exhibit a wide range of coordination geometries, largely dictated by the electronic configuration of the metal ion, the steric bulk of the ligands, and the nature of the counter-ions. goodinlab.comnih.govacs.orgacs.org
Commonly observed geometries include:
Octahedral: This is a frequent coordination geometry for many transition metals. Six-coordinate octahedral complexes are readily formed with imidazole and its derivatives, such as in [Fe(imidazole)₆]²⁺, [Ni(MeIm)₆]²⁺, and [Co(IM)₆]Cl₂. rsc.orggoodinlab.comhpc-standards.us In some cases, bridging ligands or solvent molecules complete the octahedral sphere, as seen in polymeric structures like T[Fe(CN)₅NO] where intercalated 2-methylimidazole molecules occupy the axial coordination sites of the T(II) metal (where T = Mn, Fe, Co, Ni). acs.org
Tetrahedral: Four-coordinate complexes often adopt a tetrahedral geometry, particularly with ions like Zn(II), Co(II), and Hg(II). researchgate.netiucr.org Examples include [Zn(Im)₄]²⁺ and the compound [Co(Mlz)₂Cl₂] (where Mlz = 2-methylimidazole). thieme-connect.comresearchgate.net
Square Planar: This geometry is characteristic of d⁸ metal ions such as Cu(II), Pd(II), and Pt(II). hpc-standards.us Homoleptic complexes like [Cu(Im)₄]²⁺ adopt this arrangement. researchgate.net Many platinum(II) complexes with 2-methylimidazole also exhibit square-planar coordination. researchgate.net
Trigonal Bipyramidal: Five-coordinate complexes can adopt either square pyramidal or trigonal bipyramidal geometries. A distorted trigonal bipyramidal stereochemistry was identified for Co(II) in the complex [Co(C₄H₅O₂)₂(2-MeIm)₂]. acs.org
| Metal Ion | Ligand(s) | Complex Formula | Coordination Geometry | Reference(s) |
|---|---|---|---|---|
| Fe(II) | Imidazole | [Fe(imidazole)₆]²⁺ | Octahedral | hpc-standards.us |
| Ni(II) | N-methylimidazole | [Ni(MeIm)₆]²⁺ | Octahedral | goodinlab.com |
| Cu(II) | Imidazole | [Cu(Im)₄]²⁺ | Square Planar | researchgate.nethpc-standards.us |
| Zn(II) | Imidazole | [Zn(Im)₄]²⁺ | Tetrahedral | researchgate.net |
| Co(II) | 2-Methylimidazole, Methacrylate | [Co(C₄H₅O₂)₂(2-MeIm)₂] | Trigonal Bipyramidal | acs.org |
| Mn(II), Fe(II), Co(II), Ni(II) | 2-Methylimidazole, Nitroprusside | T(2-MeIm)₂[Fe(CN)₅NO]·2H₂O | Octahedral | acs.org |
Spin-State Energetics in Transition Metal Porphyrin Complexes
2-Methylimidazole is a critical axial ligand in synthetic iron porphyrin complexes, which serve as models for biological heme systems. Its interaction with the iron center profoundly influences the electronic spin state of the metal.
Role of 2-Methylimidazole Ligands in Modulating Spin States of Iron Porphyrinates
The spin state of the iron center in porphyrin complexes is a delicate balance of steric and electronic factors. 2-Methylimidazole plays a key role in tipping this balance. In five-coordinate iron(II) porphyrins, such as Fe(TPP)(2-MeIm), the complex is typically high-spin (S=2). mdpi.com This complex is considered a good model for deoxy-myoglobin. The steric repulsion between the 2-methyl group and the porphyrin ring can weaken the Fe-N(axial) bond, favoring the high-spin state. mdpi.com
In six-coordinate iron(III) complexes, the situation is more complex. The presence of two axial 2-methylimidazole ligands can lead to different spin states depending on the porphyrin macrocycle and the precise geometry. For example, [Fe(III)(OEP)(2-MeIm)₂]⁺ can exhibit a thermal spin equilibrium between a high-spin (S=5/2) and a low-spin (S=1/2) state. In contrast, similar complexes with less sterically hindered imidazoles are typically low-spin. The relative orientation of the two imidazole planes is also crucial; a perpendicular arrangement, which can be enforced by hydrogen bonding or crystal packing, is associated with a low-spin (S=1/2) state in perp-[Fe(OEP)(2-MeHIm)₂]Cl. DFT calculations have been employed to investigate these subtle energy differences between spin states, highlighting the challenge in accurately predicting the ground state. mdpi.com
| Complex | Iron Oxidation State | Coordination | Spin State (S) | Reference(s) |
|---|---|---|---|---|
| Fe(TPP)(2-MeIm) | Fe(II) | Five-coordinate | High-spin (S=2) | mdpi.com |
| [Fe(III)(OEP)(2-MeIm)₂]⁺ | Fe(III) | Six-coordinate | Spin equilibrium (S=1/2 ↔ S=5/2) | |
| perp-[Fe(OEP)(2-MeHIm)₂]Cl | Fe(III) | Six-coordinate (perpendicular ligands) | Low-spin (S=1/2) | |
| [Fe(III)(TPP)(Im)₂]⁺ | Fe(III) | Six-coordinate (parallel ligands) | Low-spin (S=1/2), (dxy)²(dxz, dyz)³ |
Influence of Deprotonation on Vibrational Dynamics and Electronic Properties of Coordinated Imidazole Ligands
The deprotonation of the N-H group of a coordinated 2-methylimidazole ligand to form a 2-methylimidazolate anion dramatically alters the electronic and vibrational properties of the iron porphyrin complex. This transformation serves as a model for the effect of strong hydrogen bonding to the proximal histidine in heme proteins. researchgate.net
Nuclear resonance vibrational spectroscopy (NRVS) studies on five-coordinate high-spin iron(II) porphyrinates have revealed significant changes upon deprotonation. acs.org The deprotonation strengthens the axial iron-imidazolate bond. This increased bond strength is reflected in the vibrational spectra:
Out-of-plane vibrations: Modes involving the Fe-imidazolate stretch are observed at a higher frequency compared to their neutral imidazole counterparts. researchgate.net
In-plane vibrations: In contrast, the in-plane vibrations of the iron atom shift to lower frequencies in the imidazolate derivatives. researchgate.net
These spectroscopic observations are consistent with structural changes and confirm that deprotonation inverts the relative strengths of the axial and equatorial coordination. researchgate.net In the neutral complex, the equatorial Fe-porphyrin bonds are stronger, but in the anionic imidazolate complex, the axial Fe-N bond becomes the dominant interaction. This shift in electronic properties and bond dynamics has profound implications for the function of heme enzymes, where the protein environment can modulate the character of the proximal histidine ligand.
Exploration of Novel Coordination Architectures
The sterically hindered nature of the 2-methylimidazole ligand, a derivative of imidazole, influences the formation of unique coordination architectures. wikipedia.org Its role as a ligand in coordination chemistry is well-established, where it can be deprotonated to form imidazolate-based coordination polymers or act as a neutral ligand coordinating through its pyridinic nitrogen atom. wikipedia.orgnih.gov The exploration of its coordination behavior has led to the development of novel compounds with diverse structural and functional properties.
Synthesis and Structural Analysis of Cyanide-Bridged Compounds with Imidazole Ligands
The cyanide ion (CN⁻) is a versatile bridging ligand capable of linking metal centers to form extended structures, ranging from discrete polynuclear complexes to multidimensional coordination polymers. The synthesis of cyanide-bridged compounds featuring 2-methylimidazole (2-MeIm) typically involves the reaction of a simple metal salt (e.g., copper(II) acetate), the 2-MeIm ligand, and a hexacyanometallate(III) complex, such as K₃[Co(CN)₆]. semanticscholar.org
These syntheses often result in heteronuclear complexes where the 2-MeIm ligand coordinates to one type of metal ion (e.g., Cu(II)), and this unit is then linked to another metal center (e.g., Co(III)) through the cyanide bridges. semanticscholar.org The general formula for such compounds can be represented as [Cu₃(2-meim)₄Co₂(CN)₁₂]·nH₂O. semanticscholar.org Structural analysis reveals that the [Co(CN)₆]³⁻ anion acts as a bridge between copper(II) centers. semanticscholar.org In these architectures, the cyanide ligands can exhibit different coordination modes; some may act as terminal ligands, while others form bridges between the metal ions. Vibrational spectroscopy (FT-IR) is a key tool for characterizing these compounds, where the C≡N stretching frequency provides insight into the cyanide's coordination mode. Bridging cyanide groups typically show a vibrational band at a higher frequency compared to terminal or free cyanide ions due to kinematic coupling. semanticscholar.org
In a related example, 2-methylimidazole has been used to synthesize a two-dimensional (2D) coordination polymer with the formula [Cd(mim)₂Ni(μ-CN)₄]n (where mim = 2-methylimidazole). In this structure, all four cyanide groups of the [Ni(CN)₄]²⁻ anion participate in bridging adjacent [Cd(mim)₂]²⁺ units, creating a 2D network. The cadmium(II) ion adopts a distorted octahedral geometry, while the nickel(II) center maintains a square planar environment. researchgate.net
Table 1: Structural Data for a Representative Cyanide-Bridged Coordination Polymer
| Feature | Description |
|---|---|
| Compound Formula | {[Cd(mim)₂Ni(μ-CN)₄]}n |
| Ligands | 2-methylimidazole (mim), Cyanide (CN⁻) |
| Metal Centers | Cadmium(II), Nickel(II) |
| Dimensionality | 2D Coordination Polymer |
| Cd(II) Coordination | Distorted Octahedral |
| Ni(II) Coordination | Square Planar |
| Bridging Unit | [Ni(CN)₄]²⁻ |
Data sourced from a study on cyano-bridged heteropolynuclear complexes. researchgate.net
Design and Characterization of Mixed-Ligand Coordination Polymers and Networks
The mixed-ligand approach, which combines two or more different organic linkers, is a powerful strategy for constructing coordination polymers and metal-organic frameworks (MOFs) with tailored structures and properties. rsc.org 2-Methylimidazole is frequently employed as a primary or secondary ligand in this approach, often in combination with carboxylate-based linkers. rsc.orgrsc.org This strategy allows for fine-tuning of the resulting framework's dimensionality, topology, and functionality.
For instance, two cobalt(II) mixed-ligand MOFs, designated mDESY-1 and mDESY-2, were synthesized using 2-methylimidazole and trimesate (benzene-1,3,5-tricarboxylate, btc) at room temperature. rsc.orgrsc.org Structural analysis revealed distinct architectures:
mDESY-1 is an anionic 3D framework with trimesate linkers and monodentate 2-methylimidazole ligands acting as pendants. The charge is balanced by 2-methylimidazolium cations residing within the channels. rsc.orgrsc.org
mDESY-2 is a neutral 2D network where each cobalt atom is tetrahedrally coordinated to two 2-methylimidazole ligands and two oxygen atoms from the trimesate linkers. rsc.org
Another example involves the synthesis of novel copper(II) and cadmium(II) complexes using 2-methylimidazole and 2,2'-dimethylglutarate (dmg) as co-ligands. dergipark.org.trresearchgate.net This resulted in a dimeric Cu(II) complex, [Cu₂(μ-dmg)₂(2-meim)₄]∙5H₂O, and a 1D polymeric Cd(II) chain, {[Cd(μ-dmg)(2-meim)₂]∙H₂O}n. dergipark.org.trresearchgate.net In the dimeric copper complex, the dmg ligands bridge the two metal centers, and the 2-methylimidazole ligands complete the coordination sphere. dergipark.org.trresearchgate.net In the cadmium polymer, the dmg ligands link the Cd(II) ions into 1D zig-zag chains. dergipark.org.trresearchgate.net These examples demonstrate how the choice of the secondary carboxylate ligand dictates the final dimensionality and structure of the coordination polymer.
The mixed-ligand strategy has also been applied to modify existing MOF structures. For example, adding terephthalic acid (BDC) as a second linker during the synthesis of the well-known ZIF-8 (which uses 2-methylimidazolate as its sole linker) results in a hierarchical microporous-mesoporous MOF. nih.gov This modification, creating a material named Zn-mI-BDC, did not alter the fundamental crystallinity of ZIF-8 but introduced larger pores, enhancing its performance in applications like ion adsorption. nih.gov
Table 2: Examples of Mixed-Ligand Coordination Polymers with 2-Methylimidazole
| Compound Name/Formula | Metal Ion(s) | Other Ligand(s) | Dimensionality | Key Structural Feature |
|---|---|---|---|---|
| mDESY-1 | Co(II) | Trimesate | 3D | Anionic framework with pendant 2-MeIm and imidazolium (B1220033) counterions. rsc.orgrsc.org |
| mDESY-2 | Co(II) | Trimesate | 2D | Neutral layers with tetrahedrally coordinated Co(II). rsc.org |
| {[Cd(μ-dmg)(2-meim)₂]∙H₂O}n | Cd(II) | 2,2'-dimethylglutarate (dmg) | 1D | Zig-zag polymeric chains linked by dmg ligands. dergipark.org.trresearchgate.net |
| Zn-mI-BDC | Zn(II) | Terephthalic acid (BDC) | 3D | Hierarchical porous MOF based on the ZIF-8 structure. nih.gov |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
